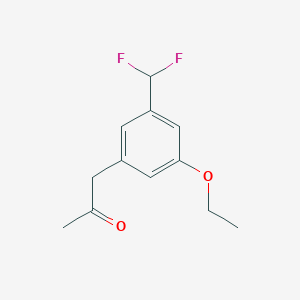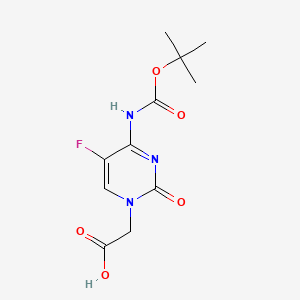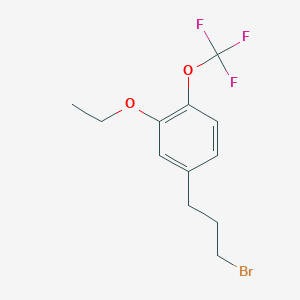![molecular formula C11H22N2O2Si B14045370 3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile is a complex organic compound that features a silyl ether group, a hydroxyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and scalable processes. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to replace the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the nitrile group produces primary amines.
科学研究应用
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile involves its interaction with various molecular targets and pathways. The silyl ether group provides stability and protection to the molecule, while the nitrile and hydroxyl groups participate in chemical reactions. These interactions can influence biochemical pathways, making the compound useful in medicinal chemistry and drug development .
相似化合物的比较
Similar Compounds
3-[Tert-butyl(dimethyl)silyl]oxy-1-propanol: Similar in structure but lacks the nitrile group.
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypropanal: Contains an aldehyde group instead of a nitrile group.
3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxybutane: Features a longer carbon chain.
Uniqueness
The presence of both the nitrile and hydroxyl groups in 3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile makes it unique compared to similar compounds. This combination of functional groups allows for a wider range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .
属性
分子式 |
C11H22N2O2Si |
|---|---|
分子量 |
242.39 g/mol |
IUPAC 名称 |
3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H22N2O2Si/c1-11(2,3)16(4,5)15-10-6-7-13(14)9(10)8-12/h9-10,14H,6-7H2,1-5H3 |
InChI 键 |
ZDSPSPXJBQUEMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)

![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)
![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)

![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)

![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)

![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)
